![molecular formula C15H13ClF3N3O2 B2964432 N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide CAS No. 2059279-76-2](/img/structure/B2964432.png)
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide” is a chemical compound. It is a member of the class of benzamides . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis of this compound involves several steps. It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-ethylamine . The compound is also synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine, which is an intermediate of herbicide .Molecular Structure Analysis
The molecular formula of the compound is C14H11ClF3N3O2 . The structure of the compound includes a pyridine group and a trifluoromethyl group . The spatial configuration of the carbon atoms connected to these groups plays an important role in the properties of the compound .Chemical Reactions Analysis
The compound participates in various chemical reactions. For instance, it is involved in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It also reacts with other compounds to form new substances .Physical And Chemical Properties Analysis
The compound has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety . The optimal structure of the pyridine group is 5-CF3 .Applications De Recherche Scientifique
Agrochemical Industry
N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide: and its derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) moiety, in particular, is utilized in the synthesis of pesticides due to its unique physicochemical properties that contribute to the biological activity of the compounds .
Pharmaceutical Development
The compound’s derivatives have found applications in pharmaceuticals, where they are incorporated into drugs as pharmacophores. The trifluoromethyl group, a common feature in these derivatives, is known to enhance the pharmacological activity of drugs, making them more effective in treating various diseases .
Synthesis of Fluorinated Compounds
In organic chemistry, the synthesis of fluorinated compounds is a significant area of research. The compound can act as an intermediate in the synthesis of various fluorinated organic chemicals, which are crucial in the development of new materials and medicines .
Veterinary Medicine
Similar to its use in human pharmaceuticals, this compound’s derivatives are also employed in veterinary medicine. The TFMP derivatives are used in formulations that are approved for use in animals, contributing to the health and well-being of livestock .
Chemical Research
The compound is used as a reactant in the synthesis of novel chemical entities. Its derivatives are often employed in the creation of new molecules with potential applications in different fields of chemical research .
Material Science
Due to the unique characteristics of the TFMP moiety, derivatives of the compound are explored in material science for the development of new functional materials with enhanced properties .
Environmental Science
In environmental science, the compound’s derivatives are studied for their impact on ecosystems, particularly in relation to their use as pesticides and their degradation products .
Biochemistry
In biochemistry, the compound is used to study enzyme interactions and inhibition, as its derivatives can mimic certain substrates or act as inhibitors, providing insights into enzyme mechanisms .
Safety and Hazards
Orientations Futures
The compound has potential applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of the compound will be discovered in the future . The development of fluorinated organic chemicals, including this compound, is becoming an increasingly important research topic .
Mécanisme D'action
Target of Action
One study suggests that similar compounds may target both classes of phosphopantetheinyl transferase (pptase) enzymes .
Mode of Action
It is suggested that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
It is suggested that the compound may affect the pathways involving pptase enzymes .
Result of Action
It is suggested that the compound may have antimicrobial activity, although this activity may be limited .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of similar compounds .
Propriétés
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O2/c1-24-11-4-2-9(3-5-11)14(23)22-21-8-13-12(16)6-10(7-20-13)15(17,18)19/h2-7,21H,8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTLXCBDYLTIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



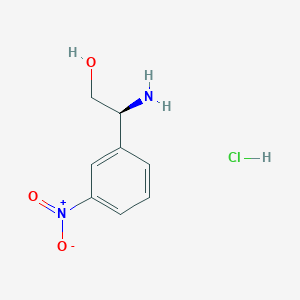

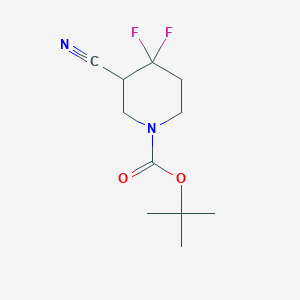

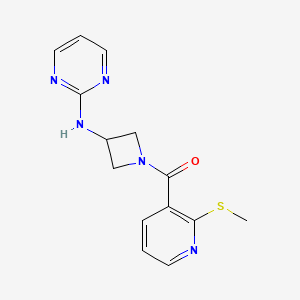
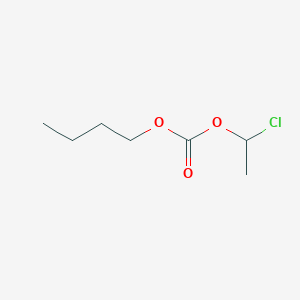
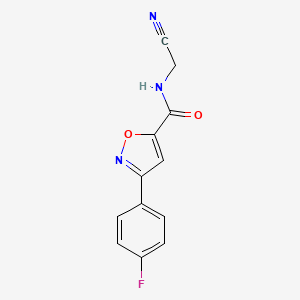


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2964368.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2964371.png)
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)